N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N'-(7-hydroxynaphthalen-1-yl)urea
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Overview
Description
N-[(Bicyclo[311]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea is a complex organic compound characterized by its unique bicyclic structure and hydroxynaphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea typically involves the reaction of bicyclo[3.1.1]heptan-2-ylmethylamine with 7-hydroxynaphthalen-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with a hydroxyl group.
Bicyclo[3.1.1]heptane, 6-methyl-2-methylene-6-(4-methyl-3-pentenyl): Another bicyclic compound with different substituents.
Uniqueness
N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N’-(7-hydroxynaphthalen-1-yl)urea is unique due to its combination of a bicyclic structure and a hydroxynaphthyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
648420-44-4 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2-bicyclo[3.1.1]heptanylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H22N2O2/c22-16-7-6-13-2-1-3-18(17(13)10-16)21-19(23)20-11-14-5-4-12-8-15(14)9-12/h1-3,6-7,10,12,14-15,22H,4-5,8-9,11H2,(H2,20,21,23) |
InChI Key |
FYPMVYGMGASMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1C2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
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